N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a synthetic compound with the molecular formula . This compound is classified within the category of pyrroloquinoline derivatives, which are known for their diverse biological activities. The structure features a pyrroloquinoline core, which is significant in medicinal chemistry due to its potential therapeutic applications.
The synthesis of N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. The general approach includes:
These methods are often optimized for yield and purity using techniques such as chromatography for purification and spectroscopic methods (NMR, IR) for characterization .
The molecular structure of N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can be represented by its InChI key: XHGCCEYFFPZNHW-UHFFFAOYSA-N. The compound consists of a fused bicyclic system with various functional groups that contribute to its biological activity.
Key structural features include:
Spectroscopic data from techniques such as NMR and NMR provide insights into the chemical environment of protons and carbons within the molecule .
N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's properties to enhance its biological activity or to synthesize analogs for further study .
The mechanism of action for N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves interactions with specific biological targets. Research indicates that this compound may exert its effects through:
N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 320.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are essential for understanding its behavior in biological systems and during synthesis .
N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several promising applications in scientific research:
The pyrrolo[3,2,1-ij]quinoline scaffold represents a privileged heterocyclic system characterized by a rigid, angularly fused tricyclic structure. This core comprises a pyrrole ring annulated with quinoline at positions 3,2,1-ij, creating a planar, electron-rich aromatic system with distinctive physicochemical properties. The N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide derivative (CAS: 384362-64-5, C₁₉H₁₆N₂O₃) exemplifies this architecture with three critical functional domains:
Density functional theory (DFT) analyses reveal significant polarization across the tricyclic system, with the highest electron density localized at the 6-hydroxy-4-oxo region. This electronic asymmetry facilitates redox transformations and proton-coupled electron transfer (PCET) reactions, mirroring biochemical behaviors observed in pyrroloquinoline quinone (PQQ) cofactors. X-ray crystallography of analogous compounds confirms near-planarity (deviation <15°) and π-stacking distances of 3.4–3.7 Å, enabling DNA intercalation observed in antitumor derivatives [8].
Table 1: Key Physicochemical Parameters of Pyrrolo[3,2,1-ij]quinoline Derivatives
| Substituent Position | Electrostatic Potential (eV) | LogP | Aqueous Solubility (μg/mL) | Biological Correlate |
|---|---|---|---|---|
| 5-Carboxamide (N-benzyl) | -42.3 (amide O) | 2.81 | 8.7 | Target binding affinity |
| 6-Hydroxy | -51.7 (phenolic O) | - | - | Metal chelation |
| 4-Oxo | -38.9 (carbonyl O) | - | - | H-bond acceptor strength |
| Unsubstituted core | +22.1 (pyrrole N) | 3.95 | <0.1 | Membrane permeability |
Aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme, catalyzes the terminal steps of aldosterone biosynthesis via 11β-hydroxylation of 11-deoxycorticosterone. Pathological aldosterone elevation drives sodium retention, potassium wasting, and endothelial dysfunction – hallmarks of resistant hypertension. The N-benzyl pyrroloquinoline carboxamide scaffold demonstrates high complementarity to CYP11B2’s active site through:
Pharmacological validation comes from in vitro studies showing nanomolar CYP11B2 inhibition (IC₅₀ = 38 nM) for structural analogs, comparable to the clinical agent eplerenone. This inhibition translates to reduced aldosterone synthesis in H295R adrenocortical cells, confirming functional target engagement without glucocorticoid cross-reactivity .
Table 2: Molecular Descriptors of Pyrroloquinoline Carboxamide CYP11B2 Inhibitors
| Compound | Molecular Weight (g/mol) | cLogP | CYP11B2 IC₅₀ (nM) | Selectivity vs. CYP11B1 (Fold) |
|---|---|---|---|---|
| N-Benzyl-6-hydroxy-4-oxo derivative | 320.35 | 2.81 | 38* | >100 |
| N-(4-Methoxybenzyl) analog | 350.38 | 2.65 | 22 | 135 |
| N-(Tetrahydrofurfuryl) variant | 314.34 | 1.92 | 140 | 45 |
| Reference: Fadrozole | 245.70 | 2.10 | 15 | 10 |
*Estimated from structural analogs [7]
The medicinal exploration of quinoline carboxamides began with serendipitous observations of natriuresis in 1980s phenanthridine derivatives. Systematic optimization revealed three evolutionary phases:
Structure-activity relationship (SAR) breakthroughs include:
Table 3: Evolution of Diuretic Efficacy in Quinoline Carboxamide Derivatives
| Generation | Prototype Structure | Natriuretic Efficacy (Urinary Na⁺ vs. Control) | T/C in P388 Leukemia (%) | Key Limitation |
|---|---|---|---|---|
| 1st | N-Cyclohexyl-2-methylquinoline-4-carboxamide | +35% at 50 mg/kg | 116% | Hypokalemia |
| 2nd | 8-Methoxy-pyrrolo[1,2-a]isoquinoline | +48% at 25 mg/kg | 232% | CYP3A4 induction |
| 3rd | N-Benzyl-6-hydroxy-4-oxo-pyrroloquinoline | +72% at 10 mg/kg | >300% | High plasma protein binding |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: